4-(Methylthio)butanal

Flavor Chemistry Organoleptic Profiling Sensory Science

4-(Methylthio)butanal (CAS 42919-64-2), also known as 4-methylthiobutyraldehyde or gamma-(methylthio)butyraldehyde, is a linear C5 sulfur-containing aldehyde belonging to the alpha-hydrogen aldehyde class. It is recognized as a flavoring substance by the FDA (FEMA 3414), JECFA (No.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 42919-64-2
Cat. No. B1345192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)butanal
CAS42919-64-2
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCSCCCC=O
InChIInChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3
InChIKeyRZBUXNXJKZHGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)butanal (CAS 42919-64-2): Procurement-Relevant Chemical Identity and Baseline Characteristics


4-(Methylthio)butanal (CAS 42919-64-2), also known as 4-methylthiobutyraldehyde or gamma-(methylthio)butyraldehyde, is a linear C5 sulfur-containing aldehyde belonging to the alpha-hydrogen aldehyde class . It is recognized as a flavoring substance by the FDA (FEMA 3414), JECFA (No. 468), and the EU (FL No. 12.061), with a GRAS designation for savory food applications . The compound is a colorless to pale yellow oily liquid with a characteristic cabbage/garlic odor detectable at 0.10% in propylene glycol, and is a synthetic (not nature-identical) substance not reported to occur in nature .

Why Generic Substitution of 4-(Methylthio)butanal Fails: Structural and Sensory Differentiation from In-Class Methylthio Aldehydes


Although 4-(methylthio)butanal shares the methylthio-aldehyde functional motif with other industrially significant compounds—most notably 3-(methylthio)propanal (methional, CAS 3268-49-3) and 3-(methylthio)butanal (CAS 16630-52-7)—these analogs are not interchangeable. The position of the methylthio substituent relative to the aldehyde carbonyl dictates fundamentally different organoleptic profiles: methional provides a cooked-potato, savory character , while 3-(methylthio)butanal gives a green, musky, buchu odor , in contrast to the cabbage/garlic signature of 4-(methylthio)butanal. Additionally, 4-(methylthio)butanal occupies a unique regulatory niche with specific FEMA usage limits (0.5–5.0 mg/kg across food categories) that differ from its analogs . Substituting without quantitative evidence of sensory and regulatory equivalence risks product reformulation failure.

4-(Methylthio)butanal (CAS 42919-64-2): Quantitative Differentiation Evidence vs. Closest Methylthio Aldehyde Analogs


Organoleptic Differentiation: Cabbage/Garlic Signature vs. Potato/Green Profiles of In-Class Analogs

4-(Methylthio)butanal delivers a sulfurous cabbage/garlic odor at 0.10% in propylene glycol, whereas its closest structural analog methional (3-(methylthio)propanal, C4 analog) provides a cooked-potato, savory-eliciting odor . A second comparator, 3-(methylthio)butanal (positional isomer), exhibits a green, musky, buchu odor with a potato chip flavor note at 0.10% in dipropylene glycol . This constitutes a qualitative organoleptic differentiation: the linear terminal-methylthio aldehyde (4-substituted) yields alliaceous character, while the branched or shorter-chain analogs yield potato-dominated profiles.

Flavor Chemistry Organoleptic Profiling Sensory Science

Physical Property Differentiation: Boiling Point and Density vs. 3-(Methylthio)butanal Positional Isomer

The positional isomerism between 4-(methylthio)butanal and 3-(methylthio)butanal produces measurable differences in bulk physical properties relevant to handling, formulation, and quality control. 4-(Methylthio)butanal has a boiling point of 112–115 °C at 20 mmHg and specific gravity of 1.034–1.042 at 25 °C . In contrast, 3-(methylthio)butanal boils at 62–64 °C at 10 mmHg with a density of 1.001 g/mL at 25 °C . The significantly lower boiling point and different density of the 3-isomer require distinct storage (refrigerated, inert atmosphere) and handling protocols.

Physicochemical Characterization Quality Control Procurement Specification

Regulatory and Usage-Level Differentiation: FEMA Category-Specific Limits for Savory Applications

4-(Methylthio)butanal carries FEMA 3414 with a 'Savory' flavor profile designation and JECFA No. 468 with an ADI of 'No safety concern at current levels of intake' . Its FEMA usage limits are category-specific: 0.5 mg/kg for baked goods and cold drinks, 1.0 mg/kg for candy, and 5.0 mg/kg for meat, broth, soup, and beverages . In contrast, 3-(methylthio)butanal (FEMA 3374) has distinct usage limits: FEMA recommends 0.5 mg/kg for baked goods, 0.3 mg/kg for cold drinks, 1.0 mg/kg for candy, and 4.0 mg/kg for meat products . The 4-substituted compound is permitted at higher levels (5.0 vs. 4.0 mg/kg) in the high-volume savory category (meat/broth/soup/beverages), whereas the 3-substituted isomer has a lower ceiling.

Food Regulatory Science Flavor Ingredient Compliance GRAS Determination

Synthetic Utility Differentiation: 4-(Methylthio)butanal as a Precursor to Methionine and Hydroxy-Analog Production

A structurally unique application of 4-(methylthio)butanal derivatives—specifically 4-methylthio-2-oxo-1-butanal—is as a key intermediate in patented processes for methionine synthesis . In these processes, the terminal methylthio-butanal scaffold undergoes oxidation to the corresponding 2-oxo-butanoic acid ester followed by reductive amination to yield methionine, the essential animal feed amino acid . This synthetic pathway is unavailable from 3-(methylthio)propanal (methional), which lacks the requisite carbon backbone length to directly enter the methionine biosynthesis route. The four-carbon linear chain of 4-(methylthio)butanal matches the methionine carbon skeleton (C5 with the methylthio group at the terminal position), making it the only methylthio-aldehyde capable of serving this specific industrial intermediate role.

Synthetic Chemistry Methionine Production Feed Additive Intermediates

Reproducibility and Specification Reliability: JECFA Full-Specification Status with Defined Purity and Identity Parameters

4-(Methylthio)butanal benefits from a 'Full' JECFA specification status (most recently updated at Session 61, 2003), with defined acceptance criteria: minimum assay 99%, refractive index n20/D 1.507–1.513, and specific gravity 1.034–1.042 . In contrast, 3-(methylthio)butanal (FEMA 3374) is typically supplied with an assay range of 96.00–100.00% (sum of isomers) . The narrower, higher-purity specification (≥99% vs. ≥96%) for 4-(methylthio)butanal provides procurement professionals with greater confidence in lot-to-lot consistency and reduces the risk of impurity-driven off-notes in finished flavor formulations. Furthermore, 4-(methylthio)butanal is an achiral molecule, eliminating the enantiomeric purity concerns that affect 3-(methylthio)butanal, where only the (R)-enantiomer exhibits the desired cooked-potato odor while the (S)-enantiomer is odorless .

Quality Assurance Specification Compliance Flavor Ingredient Standardization

4-(Methylthio)butanal (CAS 42919-64-2): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Savory Flavor Formulation Requiring Alliaceous (Cabbage/Garlic) Top-Notes in Meat, Broth, and Soup Products

4-(Methylthio)butanal is the preferred methylthio-aldehyde for savory flavor houses formulating cabbage, garlic, or alliaceous character in meat-based products. Its FEMA 3414 designation permits usage up to 5.0 mg/kg in meat, broth, soup, and beverage applications—a 25% higher ceiling than the 4.0 mg/kg allowed for 3-(methylthio)butanal (FEMA 3374) in comparable meat categories . The compound provides a sulfurous, cabbage/garlic odor at standard evaluation concentrations, whereas methional (potato/tomato) and 3-(methylthio)butanal (green/musky) cannot deliver this specific odor character . For formulators seeking to build authentic allium or Brassica flavor profiles, 4-(methylthio)butanal is the only methylthio-aldehyde with the appropriate organoleptic signature and regulatory clearance at effective concentrations.

Methionine and 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBa) Intermediate Synthesis for Animal Feed Additives

Patented industrial processes for methionine production utilize 4-methylthio-2-oxo-1-butanal—a derivative of 4-(methylthio)butanal—as the key intermediate in a three-step route: oxidation, ester hydrolysis, and reductive amination . The four-carbon backbone with a terminal methylthio group matches the methionine carbon skeleton, enabling direct entry into the biosynthetic pathway. Neither 3-(methylthio)propanal (methional, C3 backbone) nor 3-(methylthio)butanal (branched C4 backbone) possesses the linear four-carbon chain required for this conversion. Procurement of 4-(methylthio)butanal for methionine intermediate production is therefore structurally mandated and cannot be fulfilled by any other methylthio-aldehyde in the same compound class .

High-Purity Flavor Standard Procurement for QC/QA Sensory Reference Libraries

The JECFA Full specification for 4-(methylthio)butanal mandates a minimum assay of 99% with defined refractive index (1.507–1.513) and specific gravity (1.034–1.042) ranges . This is a tighter specification than the 96.00–100.00% assay range typical for 3-(methylthio)butanal . Furthermore, 4-(methylthio)butanal is achiral, eliminating the enantiomeric purity complications that affect chiral methylthio-aldehydes like 3-(methylthio)butanal, where only the (R)-enantiomer is odor-active . For analytical laboratories establishing sensory reference standards or GC-MS flavor libraries, 4-(methylthio)butanal offers superior lot-to-lot consistency, simplified quantification (no need for chiral separation), and reduced risk of impurity interference in sensory panel training.

Fragrance Modifier in Specialty Perfumery Applications Requiring Sulfurous Pungency

U.S. Patent 3,904,556 explicitly describes 4-(methylthio)butanal as a fragrance modifier that provides mushroom-like, tomato-like, vegetable-like, cheesy, and fruity taste character at sub-ppm concentrations . At higher concentrations, it imparts a pungent, warm meat or soup-like bite . This dual concentration-dependent behavior—pleasant savory at low doses, pungent at higher doses—is a distinctive feature of the 4-substituted methylthio-butanal scaffold that is not identically replicated by the 3-substituted isomers. For specialty fragrance houses developing savory gourmand accords or meaty notes in fine fragrance, 4-(methylthio)butanal offers a patent-documented, concentration-tunable organoleptic range.

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